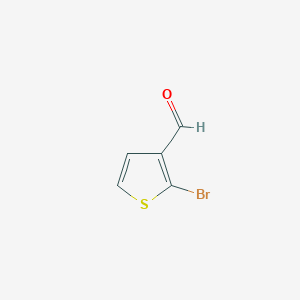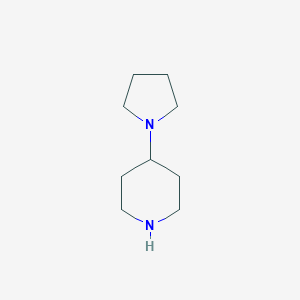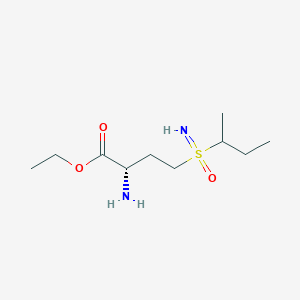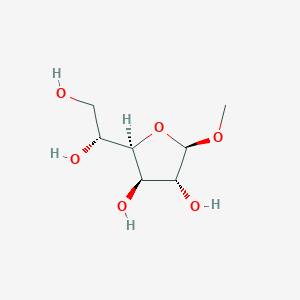
beta-D-Glucofuranoside, methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucofuranoside, methyl, also known as methyl-beta-D-glucopyranoside, is a carbohydrate that has been extensively studied in scientific research. It is a methylated derivative of glucose and is commonly used as a substrate for enzymes such as glucosidases.
Mécanisme D'action
Beta-D-Glucofuranoside, methyl, is a substrate for enzymes such as glucosidases. These enzymes hydrolyze the glycosidic bond between the glucose and methyl groups, releasing glucose and methanol. The mechanism of action of beta-D-Glucofuranoside, methyl, in the development of biosensors involves the immobilization of the compound on a surface and the subsequent binding of glucose to the immobilized compound, resulting in a measurable signal.
Effets Biochimiques Et Physiologiques
Beta-D-Glucofuranoside, methyl, has no known biochemical or physiological effects in humans. However, it has been shown to have antimicrobial activity against certain strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using beta-D-Glucofuranoside, methyl, in lab experiments is its availability and low cost. It is also stable and easy to handle. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of beta-D-Glucofuranoside, methyl. One direction is the development of new biosensors for the detection of glucose in biological fluids. Another direction is the study of the antimicrobial activity of beta-D-Glucofuranoside, methyl, and its potential use as an antimicrobial agent. Additionally, the study of carbohydrate-protein interactions using beta-D-Glucofuranoside, methyl, as a model compound could lead to a better understanding of the role of carbohydrates in biological processes.
Méthodes De Synthèse
Beta-D-Glucofuranoside, methyl, can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then methylated to form the final product.
Applications De Recherche Scientifique
Beta-D-Glucofuranoside, methyl, is commonly used as a substrate for enzymes such as glucosidases. It has also been used as a model compound for the study of carbohydrate-protein interactions. In addition, it has been used in the development of biosensors for the detection of glucose in biological fluids.
Propriétés
Numéro CAS |
1824-89-1 |
|---|---|
Nom du produit |
beta-D-Glucofuranoside, methyl |
Formule moléculaire |
C7H14O6 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
Clé InChI |
ZSQBOIUCEISYSW-NYMZXIIRSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
SMILES canonique |
COC1C(C(C(O1)C(CO)O)O)O |
Synonymes |
.beta.-D-Glucofuranoside, methyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



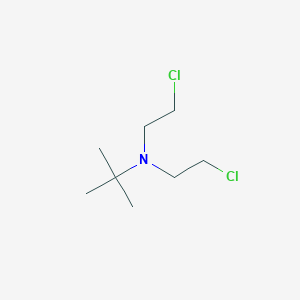
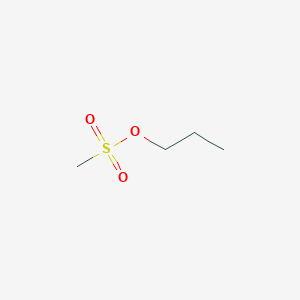
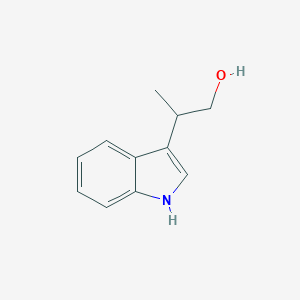
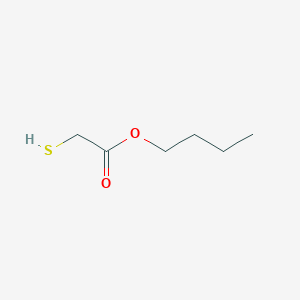
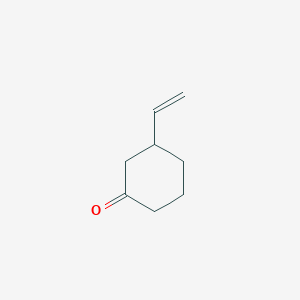
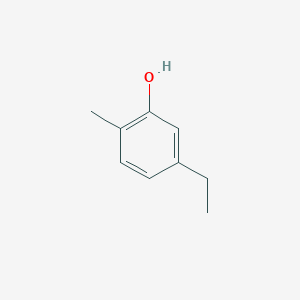
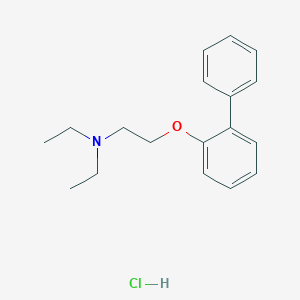
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)
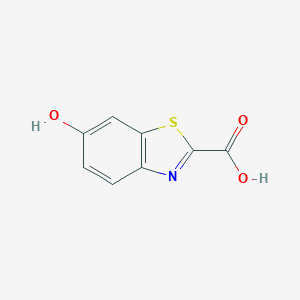
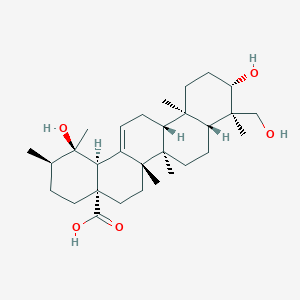
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)
